3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide
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Overview
Description
3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide is an organic compound that features a bromophenyl group attached to a benzene ring through a propyl chain with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propyl Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where a propyl group is attached to the benzene ring.
Introduction of the Carboximidamide Group: This step involves the conversion of a nitrile group to a carboximidamide group through a reaction with ammonia or an amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carboximidamide group can form hydrogen bonds and interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of a carboximidamide group.
4-Bromophenylacetic acid: Contains a bromophenyl group attached to an acetic acid moiety.
4-Bromobenzaldehyde: Features a bromophenyl group with an aldehyde functional group.
Uniqueness
3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide is unique due to the presence of both a bromophenyl group and a carboximidamide group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
61625-44-3 |
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Molecular Formula |
C16H15BrN2O |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C16H15BrN2O/c17-14-7-5-12(6-8-14)15(20)9-4-11-2-1-3-13(10-11)16(18)19/h1-3,5-8,10H,4,9H2,(H3,18,19) |
InChI Key |
OWJDPEJRMMYZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)CCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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